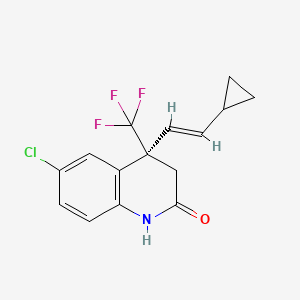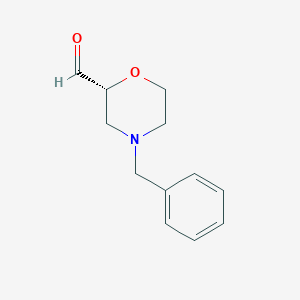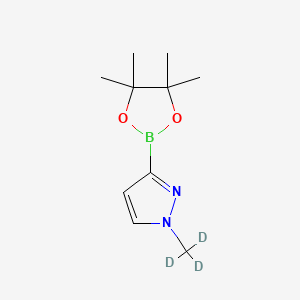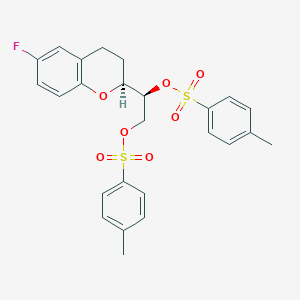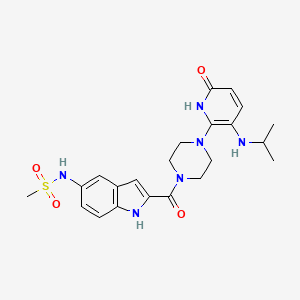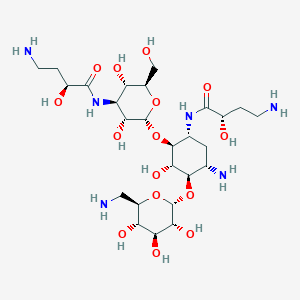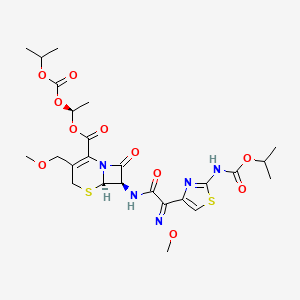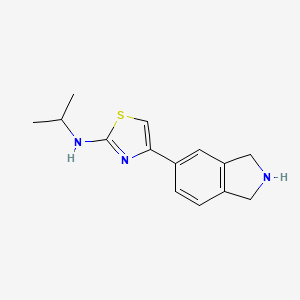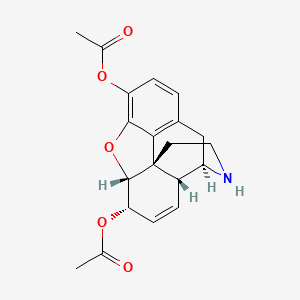
Normorphine Diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Normorphine Diacetate is an opiate analogue and a derivative of morphine It is formed by the acetylation of normorphine, which itself is the N-demethylated derivative of morphine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Normorphine Diacetate is synthesized through the acetylation of normorphine. The process involves the reaction of normorphine with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Normorphine Diacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Normorphine Diacetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other opioid derivatives and analogues.
Biology: Studied for its interactions with opioid receptors and its potential effects on biological systems.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds.
Wirkmechanismus
Normorphine Diacetate exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as an agonist at the mu-opioid receptor, leading to analgesic effects. The compound’s mechanism of action involves the activation of G-protein coupled receptors, which modulate the release of neurotransmitters and inhibit pain signals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morphine: The parent compound from which normorphine is derived.
Codeine: Another opioid analgesic with similar pharmacological properties.
Oxymorphone: A potent opioid analgesic with structural similarities to normorphine.
Uniqueness
Normorphine Diacetate is unique due to its specific acetylation, which alters its pharmacokinetic and pharmacodynamic properties compared to other opioids. This modification can influence its potency, duration of action, and potential side effects, making it a valuable compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C20H21NO5 |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
[(4R,4aR,7S,7aR,12bS)-9-acetyloxy-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate |
InChI |
InChI=1S/C20H21NO5/c1-10(22)24-15-5-3-12-9-14-13-4-6-16(25-11(2)23)19-20(13,7-8-21-14)17(12)18(15)26-19/h3-6,13-14,16,19,21H,7-9H2,1-2H3/t13-,14+,16-,19-,20-/m0/s1 |
InChI-Schlüssel |
GHTYDNMFXKFVDA-BKRJIHRRSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)C)CCN3 |
Kanonische SMILES |
CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)C)CCN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


